Mecillinam-d12

Description

Context of Deuterated Compounds in Contemporary Chemical Biology and Analytical Science

Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium (B1214612), are invaluable tools in modern scientific research. clearsynth.com This isotopic substitution, while seemingly minor, imparts unique physicochemical properties that are leveraged across various disciplines, including chemical biology and analytical science. clearsynth.comnih.gov The increased mass of deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction involving the cleavage of a carbon-deuterium bond is significantly slower than that of a carbon-hydrogen bond. nih.govassumption.edu This effect is particularly useful for studying reaction mechanisms and metabolic pathways. clearsynth.comscielo.org.mx

In analytical science, deuterated compounds are extensively used as internal standards for mass spectrometry, providing more accurate and sensitive quantification of target analytes. scielo.org.mxwiseguyreports.com Their distinct mass allows for clear differentiation from their non-deuterated counterparts. scielo.org.mx Furthermore, in nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are routinely used to minimize interference from hydrogen signals, thereby enhancing spectral resolution. clearsynth.comwiseguyreports.com The application of deuterated compounds also extends to drug discovery and development, where they can be used to improve the pharmacokinetic profiles of drugs by altering their metabolic stability. assumption.eduwiseguyreports.commdpi.com

Overview of Amdinocillin as a β-Lactam Antibiotic and its Molecular Targets in Bacteria

Amdinocillin, also known as mecillinam (B1665348), is a semi-synthetic β-lactam antibiotic with a unique spectrum of activity, primarily against Gram-negative bacteria. nih.govnih.govmedchemexpress.eu Like other penicillins, its antibacterial action stems from the inhibition of bacterial cell wall synthesis. nih.govrpicorp.com However, its mechanism is distinct from most other β-lactams. patsnap.com

Specificity for Penicillin-Binding Protein 2 (PBP2)

The primary molecular target of amdinocillin is Penicillin-Binding Protein 2 (PBP2), an essential enzyme located in the inner membrane of bacterial cells. nih.govdrugbank.comsmolecule.com This specificity is a key feature that distinguishes amdinocillin from many other β-lactam antibiotics, which typically target PBP1 and PBP3. nih.govnih.gov PBP2 is a transpeptidase that plays a crucial role in the elongation of the peptidoglycan layer, a major component of the bacterial cell wall. nih.govdrugbank.compatsnap.com By binding avidly and specifically to PBP2, amdinocillin inactivates this enzyme. nih.govpatsnap.comsmolecule.com This selective action on PBP2 leads to the formation of spherical bacterial cells that are osmotically unstable and eventually lyse. nih.gov This unique targeting also allows for synergistic effects when combined with other β-lactam antibiotics that bind to different PBPs. nih.govnih.gov

Inhibition of Bacterial Cell Wall Synthesis Pathways

The bacterial cell wall is vital for maintaining cell integrity and shape. patsnap.com Its synthesis is a complex process involving multiple enzymes, including the penicillin-binding proteins (PBPs). patsnap.comnih.gov Amdinocillin's inhibition of PBP2 disrupts the final step of peptidoglycan synthesis, specifically the cross-linking of peptidoglycan chains. nih.govpatsnap.com This interference with the cell wall's structural integrity leads to a weakened cell wall, ultimately causing bacterial cell death. nih.govpatsnap.comsmolecule.com

Rationale for Deuterium Labeling (d12) of Amdinocillin for Advanced Research Applications

The introduction of twelve deuterium atoms to the amdinocillin structure to create Amdinocillin-d12 provides a powerful tool for advanced research. medchemexpress.commedchemexpress.com This isotopic labeling serves several key purposes. Stable isotope-labeled compounds like Amdinocillin-d12 are crucial as internal standards in clinical mass spectrometry for therapeutic drug monitoring. medchemexpress.com They allow for precise quantification of the non-deuterated drug in biological samples.

Furthermore, deuterium labeling can alter the pharmacokinetic and metabolic profiles of a drug. medchemexpress.com The strengthening of the carbon-deuterium bond compared to the carbon-hydrogen bond can slow down metabolic processes, a principle exploited in drug development to enhance a drug's stability and efficacy. assumption.edumdpi.com In the context of amdinocillin, studying the deuterated form can provide deeper insights into its absorption, distribution, metabolism, and excretion (ADME) properties. assumption.edu

Compound Names Mentioned

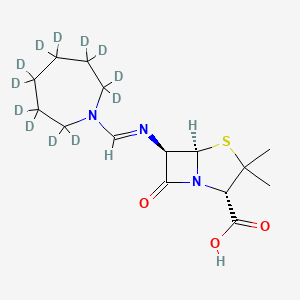

Structure

3D Structure

Properties

Molecular Formula |

C15H23N3O3S |

|---|---|

Molecular Weight |

337.5 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuterioazepan-1-yl)methylideneamino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C15H23N3O3S/c1-15(2)11(14(20)21)18-12(19)10(13(18)22-15)16-9-17-7-5-3-4-6-8-17/h9-11,13H,3-8H2,1-2H3,(H,20,21)/t10-,11+,13-/m1/s1/i3D2,4D2,5D2,6D2,7D2,8D2 |

InChI Key |

BWWVAEOLVKTZFQ-XILZLENISA-N |

Isomeric SMILES |

[2H]C1(C(C(C(N(C(C1([2H])[2H])([2H])[2H])C=N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)O)C |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Enrichment of Amdinocillin D12

Chemical Synthesis Pathways for Amdinocillin Precursors

The synthesis of amdinocillin, and by extension its deuterated analogue, hinges on the availability of two key precursors: 6-aminopenicillanic acid (6-APA) and a reactive formamidine (B1211174) derivative.

6-APA is the core structural component of all penicillin antibiotics. It is produced on a large scale through the enzymatic hydrolysis of penicillin G or penicillin V, which are obtained from fermentation cultures of the fungus Penicillium chrysogenum. This biotechnological process provides a readily available and cost-effective starting material for the semi-synthesis of a vast array of penicillin derivatives.

The second precursor is a derivative of N,N-hexamethyleneformamidine. For the synthesis of Amdinocillin-d12, a perdeuterated version of this side chain is required. The synthesis of this deuterated precursor would likely involve the preparation of perdeuterated hexamethyleneimine (B121469), followed by its conversion to a reactive formamidine species. While specific synthesis routes for perdeuterated hexamethyleneimine are not widely published, general methods for the deuteration of amines often involve catalytic hydrogen-deuterium exchange reactions using deuterium (B1214612) gas (D₂) or deuterium oxide (D₂O) as the deuterium source.

The final step in the synthesis of the amdinocillin backbone is the coupling of 6-APA with the deuterated formamidine derivative. This is typically achieved by activating the formamidine, for example, by forming an acetal, and then reacting it with the amino group of 6-APA under controlled conditions.

Deuteration Methodologies for Site-Specific Incorporation of ¹²H

The introduction of twelve deuterium atoms into the amdinocillin molecule is targeted to the hexamethyleneimine ring of the side chain. This specific labeling is crucial for the compound's function as an internal standard, as it ensures a significant mass shift from the unlabeled drug without altering its fundamental chemical properties.

Approaches to ¹²H Enrichment and Labeling Positions

The twelve deuterium atoms are incorporated into the six methylene (B1212753) groups of the hexamethyleneimine ring. This is achieved by using a perdeuterated hexamethyleneimine precursor in the synthesis. The synthesis of such a precursor can be approached through various deuteration strategies. One common method is heterogeneous catalysis, where hexamethyleneimine or a precursor is exposed to a deuterium source in the presence of a metal catalyst, such as platinum or palladium. These catalysts facilitate the exchange of hydrogen atoms for deuterium atoms on the carbon backbone of the molecule.

The labeling positions are therefore all twelve non-exchangeable hydrogen atoms on the saturated heterocyclic side chain. This comprehensive labeling ensures a clear mass difference between the labeled and unlabeled compound in mass spectrometric analysis.

Strategies for Maximizing Isotopic Purity and Enrichment

Achieving high isotopic purity is paramount for an internal standard. To maximize the incorporation of deuterium and minimize the presence of partially deuterated or non-deuterated species, several strategies can be employed during the synthesis of the deuterated precursor:

Use of a High Molar Excess of the Deuterium Source: Employing a large excess of the deuterating agent, such as D₂O or D₂, drives the equilibrium of the hydrogen-deuterium exchange reaction towards the fully deuterated product.

Multiple Exchange Cycles: Repeating the deuteration reaction multiple times can progressively increase the level of deuterium incorporation.

Optimization of Reaction Conditions: Factors such as temperature, pressure, reaction time, and the choice of catalyst can be fine-tuned to enhance the efficiency of the deuteration process.

Purification of Intermediates: Purifying the deuterated precursor before its coupling with 6-APA can remove any remaining non-deuterated or partially deuterated impurities.

Advanced Purification and Spectroscopic Characterization of Amdinocillin-d12

Following the synthesis, rigorous purification and characterization are essential to confirm the identity, purity, and isotopic enrichment of Amdinocillin-d12.

Chromatographic Techniques for Purity Assessment (e.g., HPLC, UPLC)

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful techniques for assessing the chemical purity of Amdinocillin-d12. These methods separate the target compound from any unreacted starting materials, byproducts, or other impurities. By using a suitable stationary phase and mobile phase, a sharp, symmetrical peak for Amdinocillin-d12 can be obtained. The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.

| Chromatographic Parameter | Typical Conditions for Amdinocillin Analysis |

| Column | Reversed-phase C18 |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV spectrophotometry at a wavelength where amdinocillin absorbs |

| Flow Rate | Optimized for resolution and run time |

| Injection Volume | A small, precise volume of the sample solution |

Structural Confirmation via High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution mass spectrometry is a critical tool for confirming the elemental composition and, importantly, the isotopic enrichment of Amdinocillin-d12. HR-MS provides a highly accurate mass measurement, allowing for the differentiation between the deuterated and non-deuterated forms of the molecule. The mass spectrum of Amdinocillin-d12 will show a molecular ion peak that is approximately 12 mass units higher than that of unlabeled amdinocillin, confirming the incorporation of twelve deuterium atoms. The isotopic distribution of the molecular ion cluster can be analyzed to determine the percentage of the fully deuterated species and any partially deuterated isotopologues, thereby quantifying the isotopic purity.

Nuclear magnetic resonance spectroscopy provides detailed structural information.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Amdinocillin-d12, the signals corresponding to the protons on the hexamethyleneimine ring would be absent or significantly diminished, confirming the successful deuteration at these positions.

²H NMR (Deuterium NMR): A ²H NMR spectrum would show signals at the chemical shifts corresponding to the deuterium atoms on the hexamethyleneimine ring, providing direct evidence of the labeling sites.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also be used to confirm the structure. The signals for the carbon atoms attached to deuterium will show characteristic splitting patterns (due to C-D coupling) and may have slightly different chemical shifts compared to the unlabeled compound.

Together, these advanced analytical techniques provide a comprehensive characterization of Amdinocillin-d12, ensuring its suitability for use as a reliable internal standard in demanding analytical applications.

Advanced Analytical Methodologies and Applications of Amdinocillin D12

Development of Quantitative Assays Utilizing Amdinocillin-d12 as an Internal Standard

The development of robust quantitative assays is fundamental for the precise measurement of amdinocillin in various research contexts. Amdinocillin-d12 is instrumental in this process, compensating for variations in sample preparation and instrument response.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity, making it the method of choice for quantifying low-level analytes in complex mixtures. resolian.com In the context of amdinocillin analysis, LC-MS/MS methods are developed to separate amdinocillin from other components in the sample matrix before it is detected and quantified by the mass spectrometer. nih.govresearchgate.net

The use of Amdinocillin-d12 as an internal standard is crucial in these methodologies. medchemexpress.comlcms.cz Since Amdinocillin-d12 has nearly identical chemical and physical properties to amdinocillin, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. researchgate.net This allows for accurate correction of any analyte loss during sample extraction and variations in instrument response, leading to highly reliable quantitative results. nih.gov The process typically involves protein precipitation from the sample, followed by the addition of the internal standard before injection into the LC-MS/MS system. nih.gov

Optimization of Chromatographic and Mass Spectrometric Parameters for Amdinocillin and its Deuterated Analog

Optimizing chromatographic and mass spectrometric parameters is a critical step in developing a sensitive and robust LC-MS/MS method. restek.com This process, often referred to as tuning, ensures the best possible performance for both amdinocillin and Amdinocillin-d12. restek.com

Chromatographic Optimization: This involves selecting the appropriate analytical column and mobile phase composition to achieve good separation and peak shape. For instance, a C18 column is often used for the separation of polar compounds like amdinocillin. dovepress.com The mobile phase typically consists of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with an additive such as formic acid to improve peak shape and ionization efficiency. researchgate.net A gradient elution, where the mobile phase composition is changed over time, is often employed to ensure adequate separation from matrix components. dovepress.com

Mass Spectrometric Optimization: This step focuses on maximizing the signal for both the parent compound and its deuterated internal standard. technologynetworks.com Key parameters to be optimized include:

Precursor and Product Ions: Identifying the most stable and abundant precursor ion (the ionized molecule) and product ions (fragments of the precursor) for both amdinocillin and Amdinocillin-d12. technologynetworks.com This is typically done in multiple reaction monitoring (MRM) mode for high selectivity. researchgate.net

Collision Energy: Determining the optimal energy required to fragment the precursor ion into the desired product ions. technologynetworks.com

Ionization Source Parameters: Adjusting settings like the ionization voltage and temperature of the electrospray ionization (ESI) source to maximize the formation of the desired ions. nih.gov

The optimized parameters for amdinocillin and its d12 analog would be determined through a series of experiments, often automated by the instrument's software. technologynetworks.com

Table 1: Hypothetical Optimized LC-MS/MS Parameters

| Parameter | Setting for Amdinocillin | Setting for Amdinocillin-d12 |

|---|---|---|

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Flow Rate | 0.4 mL/min | 0.4 mL/min |

| Ionization Mode | Positive ESI | Positive ESI |

| Precursor Ion (m/z) | 326.1 | 338.1 |

| Product Ion (m/z) | 167.1 | 167.1 |

| Collision Energy (eV) | 15 | 15 |

Method Validation Parameters: Linearity, Precision, and Accuracy in Complex Research Matrices

Once the LC-MS/MS method is optimized, it must be validated to ensure its reliability for the intended application. scielo.br Method validation is performed according to guidelines from regulatory bodies like the ICH. ijper.org The key validation parameters include:

Linearity: This establishes the range over which the instrument's response is directly proportional to the concentration of the analyte. resolian.com A calibration curve is generated by analyzing samples with known concentrations of amdinocillin, and the linearity is assessed by the correlation coefficient (R²) of the curve, which should ideally be >0.99. nih.gov

Precision: This measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. resolian.com It is typically expressed as the relative standard deviation (%RSD) and is assessed at both the intra-day (within a single day) and inter-day (over several days) levels. nih.gov For bioanalytical methods, the %RSD should generally be within ±15%. nih.gov

Accuracy: This refers to the closeness of the measured value to the true value. resolian.com It is determined by analyzing quality control (QC) samples with known concentrations and is expressed as the percentage of the nominal concentration. nih.gov The accuracy should typically be within ±15% of the nominal value. nih.gov

Table 2: Example of Method Validation Data for Amdinocillin in a Research Matrix

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

|---|---|---|---|---|

| Low | 5 | 4.8 | 6.2 | 105.3 |

| Medium | 50 | 3.5 | 5.1 | 98.7 |

| High | 200 | 2.9 | 4.5 | 101.2 |

Role of Amdinocillin-d12 in Mitigating Matrix Effects in Biological Research Samples (e.g., microbial cultures, in vitro enzymatic assays)

Biological matrices, such as microbial cultures and solutions from in vitro enzymatic assays, are inherently complex and can significantly interfere with the quantification of an analyte. mdpi.com This interference, known as the matrix effect, is caused by co-eluting endogenous components that can either suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results. researchgate.net

Amdinocillin-d12 plays a crucial role in mitigating these matrix effects. lcms.cz Because it is structurally almost identical to amdinocillin, it experiences the same ion suppression or enhancement. researchgate.net By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is effectively normalized. This ensures that the quantitative results are accurate and reproducible, even in the presence of complex biological components. The use of a stable isotope-labeled internal standard like Amdinocillin-d12 is considered the gold standard for correcting matrix effects in LC-MS/MS-based bioanalysis. nih.gov

Impurity Profiling and Degradation Product Analysis of Amdinocillin using Labeled Standards

Impurity profiling is a critical aspect of pharmaceutical research and development, ensuring the quality and safety of active pharmaceutical ingredients (APIs). mt.combiomedres.us Labeled standards, such as Amdinocillin-d12, are invaluable tools in the identification and quantification of impurities and degradation products. synzeal.com

Identification and Characterization of Process-Related Impurities

During the synthesis of amdinocillin, various process-related impurities can be formed. globalresearchonline.net These can include starting materials, intermediates, by-products, and stereoisomers. Identifying and characterizing these impurities is essential to control the manufacturing process and ensure the purity of the final product. mt.com

The use of Amdinocillin-d12 can aid in the development of analytical methods to detect these impurities. While Amdinocillin-d12 itself is used to quantify the main component, the chromatographic method developed can be designed to separate known and potential impurities. Once separated, these impurities can be characterized using high-resolution mass spectrometry to determine their elemental composition and fragmentation patterns, which helps in elucidating their structures. The development of methods for impurity profiling often involves forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. scielo.br The analytical method must then be able to separate the main peak from all these degradation product peaks.

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| Acetonitrile |

| Amdinocillin |

| Amdinocillin-d12 |

| Formic Acid |

Elucidation of Degradation Pathways and Degradation Products

The chemical stability of Amdinocillin-d12, a deuterated isotopologue of the β-lactam antibiotic amdinocillin (mecillinam), is a critical parameter for its application in advanced analytical methodologies. Understanding its degradation is fundamental for ensuring the accuracy of quantitative studies and for identifying potential interferents. The degradation pathways of Amdinocillin-d12 are presumed to be identical to those of the non-labeled parent compound, amdinocillin. Research into the hydrolysis of amdinocillin has provided a detailed framework for predicting the resultant deuterated degradation products.

The primary route of amdinocillin degradation in aqueous solutions is hydrolysis, a process significantly influenced by pH. nih.govnih.govbasicmedicalkey.com The degradation of β-lactam antibiotics is known to be strongly pH-dependent, and amdinocillin is no exception. nih.gov It exhibits a characteristic U-shaped pH-rate profile, with maximum stability observed in the pH range of 4 to 6. nih.gov In both acidic and basic conditions, the rate of degradation increases. nih.govwsu.edu For instance, in a MOPS-based growth medium at a physiological pH of 7.4 and 37°C, amdinocillin has a notably short half-life of approximately 2 hours. nih.govresearchgate.net The degradation pattern also becomes considerably more complex as the pH increases. nih.gov

Forced degradation studies, which involve exposing the drug substance to stress conditions such as acid, base, heat, and light, are instrumental in identifying potential degradation products. For penicillins, significant degradation is typically observed under acidic and basic conditions. basicmedicalkey.com

The elucidation of amdinocillin's degradation products has been accomplished using a combination of analytical techniques, including Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) is also a key technology for separating and quantifying the parent drug from its various degradation products. researchgate.nettandfonline.com

Key research has identified several degradation products resulting from the hydrolysis of amdinocillin. nih.gov The principal degradation pathway involves the hydrolysis of the unique amidine bond in the side chain, which distinguishes it from many other penicillins. nih.gov This leads to the formation of (6R)-6-formamidopenicillanic acid-d12 as a key degradation product. nih.govresearchgate.netebi.ac.uk

Furthermore, like other penicillins, the β-lactam ring of Amdinocillin-d12 is susceptible to hydrolysis, which would result in the formation of the corresponding penicilloic acid-d12 derivative. nih.gov In basic solutions, both amdinocillin and its key degradation product, (6R)-6-formamidopenicillanic acid, can undergo reversible epimerization at the C-6 position. nih.gov Additionally, some of the thiazolidine (B150603) derivatives formed during degradation can epimerize at the C-2 position. nih.gov

The table below summarizes the primary degradation products of Amdinocillin-d12, extrapolated from studies on amdinocillin.

Table 1: Identified Degradation Products of Amdinocillin-d12 and Formation Conditions (Note: This table is interactive. Click on headers to sort.)

| Degradation Product Name | Parent Moiety | Formation Condition | Analytical Method(s) for Identification | Reference(s) |

| (6R)-6-formamidopenicillanic acid-d12 | Amdinocillin-d12 | Hydrolysis (pH 2-10) | TLC, NMR | nih.gov, researchgate.net, ebi.ac.uk |

| Amdinocillin penicilloic acid-d12 | Amdinocillin-d12 | Hydrolysis (β-lactam ring cleavage) | General penicillin degradation knowledge | nih.gov |

| C-6 Epimers | Amdinocillin-d12, (6R)-6-formamidopenicillanic acid-d12 | Basic solution (reversible) | NMR | nih.gov |

| C-2 Epimers | Thiazolidine derivatives | Basic solution | NMR | nih.gov |

In addition to chemical hydrolysis, enzymatic degradation by β-lactamase enzymes represents another significant degradation pathway. patsnap.commdpi.com These enzymes specifically catalyze the cleavage of the β-lactam ring, inactivating the antibiotic.

The comprehensive study of these degradation pathways and products is essential for the development of stability-indicating analytical methods for Amdinocillin-d12, ensuring its reliable use as an internal standard in research applications.

Mechanistic and Biochemical Investigations Utilizing Deuterated Probes

Elucidation of Amdinocillin-Target Interactions at the Molecular Level

Amdinocillin exerts its antibacterial effect by specifically and avidly binding to Penicillin-Binding Protein 2 (PBP2), an essential enzyme in bacterial cell wall synthesis. nih.govnih.govdrugbank.commedkoo.compatsnap.com This targeted action disrupts the elongation of the peptidoglycan layer, leading to the formation of non-viable, spherical cells that ultimately lyse. nih.govnih.gov

Isotope-edited spectroscopic techniques, such as Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Infrared (IR) spectroscopy, are invaluable for probing the conformational changes that occur upon ligand binding to a protein. However, specific studies employing these techniques to investigate the binding of amdinocillin or Amdinocillin-d12 to PBP2 are not found in the reviewed literature. In principle, by selectively enriching Amdinocillin-d12 with ¹³C at specific positions, it would be possible to use ¹³C NMR to monitor the chemical environment of these labeled atoms upon binding to PBP2. This could reveal details about the conformation of the bound drug and the specific amino acid residues involved in the interaction. Similarly, isotope-edited IR spectroscopy could be used to identify changes in the vibrational modes of the antibiotic upon binding, providing further insights into the binding conformation.

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for studying enzyme-ligand interactions at an atomic level. nih.govresearchgate.netnih.govresearchgate.netmdpi.com While general MD simulations have been used to study the interaction of various antibiotics with PBPs, nih.govresearchgate.netnih.govresearchgate.netmdpi.com specific computational models detailing the deuterium (B1214612) isotope effects on the interaction between amdinocillin and PBP2 are not available in the current body of research. Such models could theoretically predict how deuteration affects the binding affinity and the dynamics of the enzyme-ligand complex, complementing experimental kinetic isotope effect studies.

Investigating Bacterial Cell Wall Biosynthesis and Dynamics with Isotopic Tracers

The bacterial cell wall is a dynamic structure that undergoes constant synthesis and remodeling. Isotopic tracers are crucial for studying these processes.

Heavy isotope labeling, often using stable isotopes like deuterium, is a key technique for studying bacterial cell wall synthesis. nih.govnih.govacs.orgacs.org For instance, growing bacteria in the presence of deuterium oxide (D₂O) leads to the incorporation of deuterium into newly synthesized lipids, which can be detected by mass spectrometry to monitor bacterial growth. nih.govnih.govacs.org This method can be used to rapidly assess antibiotic susceptibility by measuring the extent of deuterium incorporation in the presence of an antibiotic. nih.govnih.govacs.org While there is no specific evidence of Amdinocillin-d12 being used as a direct tracer, the principle of using deuterated molecules to follow metabolic pathways is well-established in the study of peptidoglycan synthesis.

Amdinocillin's inhibition of PBP2 leads to distinct and well-documented changes in bacterial morphology. nih.govasm.orgbiorxiv.org Bacteria such as Escherichia coli and Klebsiella pneumoniae, when exposed to amdinocillin, lose their typical rod shape and become spherical or ovoid. nih.gov These morphological changes are a direct consequence of the disruption of peptidoglycan elongation. Scanning electron microscopy has been used to visualize these changes, revealing enlarged and distorted cells that eventually lyse. nih.gov Recent studies have also utilized advanced imaging techniques to quantify these morphological alterations, showing that the largest changes in cell shape occur at antibiotic concentrations close to the minimum inhibitory concentration (MIC). biorxiv.org

Studies on Mechanisms of Bacterial Resistance to Amdinocillin in Laboratory Strains and In Vitro Models

Bacterial resistance to amdinocillin can be readily selected for in the laboratory, with mutation frequencies ranging from 8 × 10⁻⁸ to 2 × 10⁻⁵ per cell, depending on the selective concentration of the antibiotic. nih.govnih.gov A large number of genes, when mutated, can confer resistance to amdinocillin. nih.govnih.govdiva-portal.org

In laboratory-selected mutants of E. coli, mutations have been identified in genes involved in a variety of cellular processes, including the respiratory chain, the ribosome, cysteine biosynthesis, and tRNA synthesis. nih.govnih.govdiva-portal.org However, many of these mutations come with a significant fitness cost, resulting in slower growth rates. nih.govnih.gov This may explain why amdinocillin resistance remains relatively rare in clinical settings, as these less-fit mutants are less likely to be maintained in a host environment. nih.govnih.govasmblog.org

A key mechanism of amdinocillin resistance observed in clinical isolates of E. coli involves the inactivation of the cysB gene, which is involved in cysteine biosynthesis. nih.govnih.gov Interestingly, the resistance conferred by cysB mutations can be phenotypically reversed when the bacteria are grown in urine, which contains cysteine. nih.gov This highlights the importance of the local environment in determining antibiotic susceptibility.

Below is a table summarizing the Minimum Inhibitory Concentrations (MICs) of amdinocillin for various laboratory-selected and clinical isolates of E. coli with different resistance mutations.

| Strain/Mutant Type | Gene(s) Mutated | Amdinocillin MIC (mg/L) |

| E. coli MG1655 (Wild-Type) | - | 0.125 |

| Laboratory-Selected Mutant 1 | mrdA (PBP2) | 12 |

| Laboratory-Selected Mutant 2 | mrdA, trxB | 64 |

| Laboratory-Selected Mutants | Various | 4 - 96 |

| Clinical Isolates | Various | 4 - 64 |

This table is generated based on data from Thulin et al. (2015). nih.gov

Identification of Genetic Mutations Conferring Resistance (e.g., cysB gene, genes involved in respiratory chain, ribosome, tRNA synthesis, pyrophosphate metabolism)

Resistance to amdinocillin in bacteria, particularly Escherichia coli, arises from mutations in a surprisingly large number of genes, indicating a broad mutational target. nih.govnih.gov Studies have identified distinct patterns of resistance mutations between clinical isolates and those selected under laboratory conditions. nih.gov

In clinical isolates of E. coli from urinary tract infections, the primary cause of amdinocillin resistance is the inactivation of the cysB gene. nih.govnih.gov The cysB gene is the main regulator of the cysteine biosynthesis pathway. diva-portal.org Its inactivation is the major mechanism of resistance found in patient samples. nih.govnih.gov

In contrast, laboratory-selected mutants exhibit a wider and different spectrum of mutations. nih.gov While cysB mutations are less common in this context, researchers have identified at least 38 genes that, when mutated, can confer amdinocillin resistance. nih.govnih.gov Among these, eight novel genes were discovered that had not been previously linked to amdinocillin resistance. These genes are involved in several fundamental cellular processes, including the respiratory chain, ribosome function, tRNA synthesis, and pyrophosphate metabolism. nih.govnih.govdiva-portal.orgasm.org The high frequency of mutation to resistance observed in laboratory settings (ranging from 8 × 10⁻⁸ to 2 × 10⁻⁵ per cell) is attributed to this large mutational target. nih.govdiva-portal.org However, many of these mutations come with a significant fitness cost, resulting in slower growth rates, which may explain why they are not prevalent in clinical settings. nih.govnih.gov

| Gene/System | Function | Relevance to Resistance | Prevalence |

|---|---|---|---|

| cysB | Regulator of cysteine biosynthesis | Inactivation leads to a complex stress response that confers resistance. diva-portal.orgasm.org | Major cause in clinical isolates. nih.govnih.gov |

| Respiratory Chain Genes | Cellular respiration, energy production | Mutations can alter cellular metabolic states, leading to resistance. nih.govdiva-portal.org | Identified in laboratory-selected mutants. nih.gov |

| Ribosomal Genes | Protein synthesis | Alterations may affect the stringent response or other global regulatory networks. nih.gov | Identified in laboratory-selected mutants. nih.gov |

| tRNA Synthesis Genes | Transfer RNA charging and function | Mutations are linked to changes in cellular amino acid levels and the stringent response. nih.govasm.org | Identified in laboratory-selected mutants. asm.org |

| Pyrophosphate Metabolism Genes (e.g., ppa) | Inorganic pyrophosphate hydrolysis | Affects cellular energy and potentially the stringent response signal molecule ppGpp. diva-portal.org | Identified in laboratory-selected mutants. diva-portal.org |

Biochemical Characterization of Resistance Determinants and Their Impact on PBP2

Amdinocillin's primary target is Penicillin-Binding Protein 2 (PBP2), an essential enzyme for the elongation of the bacterial cell wall. nih.govpatsnap.com Inhibition of PBP2's transpeptidase activity leads to the formation of spherical cells that eventually lyse. nih.govasm.org Resistance mechanisms, therefore, often involve pathways that either reduce the cell's reliance on PBP2 or bypass its inhibition.

The resistance conferred by cysB mutations is not due to a direct interaction with PBP2 but rather a complex downstream regulatory effect. diva-portal.orgasm.org Inactivation of cysB causes a significant gene regulatory response, altering the expression of approximately 450 genes. diva-portal.orgasm.org A key outcome of this response is the increased expression of PBP1B and its cognate lipoprotein activator, LpoB. diva-portal.orgasm.org The upregulation of the PBP1B-LpoB system, which is involved in peptidoglycan biosynthesis, is both necessary and sufficient to confer resistance. diva-portal.org This elevated level of PBP1B and LpoB effectively rescues cells from the lethal effects of amdinocillin by providing an alternative pathway for cell wall synthesis, thus bypassing the need for functional PBP2. asm.orgdiva-portal.org This mechanism is supported by findings that inactivating the genes for PBP1B (mrcB) or LpoB (lpoB) in cysB mutants makes them susceptible to amdinocillin again. diva-portal.org

Another biochemical mechanism involves the stringent response signal molecule, guanosine (B1672433) tetraphosphate (B8577671) (ppGpp). asm.org Certain resistance mutations lead to an intracellular increase in ppGpp levels. nih.gov It has been established that elevated cellular concentrations of ppGpp render PBP2 nonessential for the cell, although the precise mechanism behind this phenomenon remains under investigation. nih.govasm.org

| Protein | Gene | Function | Change in cysB Mutant | Effect on Resistance |

|---|---|---|---|---|

| PBP1B | mrcB | Peptidoglycan biosynthesis (transglycosylase/transpeptidase) | Upregulated | Bypasses the need for PBP2, conferring resistance. asm.org |

| LpoB | lpoB | Lipoprotein activator of PBP1B | Upregulated | Enhances PBP1B activity, contributing to the resistance phenotype. asm.org |

| FtsZ | ftsZ | Cell division protein, forms Z-ring | Upregulated | Part of the broader cellular response in cysB mutants. diva-portal.org |

Synergy Studies of Amdinocillin with Other Antimicrobial Agents at the Molecular and Cellular Level (e.g., differential PBP binding)

Amdinocillin exhibits significant synergistic activity when combined with other β-lactam antibiotics. nih.gov This synergy is rooted in the differential binding affinities of these antibiotics for various penicillin-binding proteins. nih.gov While amdinocillin is highly specific for PBP2, many other β-lactams (such as ampicillin, cephalosporins, and aztreonam) have a higher affinity for other PBPs, particularly PBP3, which is essential for cell septation. nih.govnih.gov

The simultaneous inhibition of both PBP2 and PBP3 has been shown to be a powerful mechanism for inducing rapid bacterial lysis and cell death. nih.gov When a β-lactam that primarily targets PBP3 is used at its minimal inhibitory concentration (MIC), it may only result in bacteriostasis. nih.gov However, the concurrent addition of amdinocillin, which inhibits PBP2, leads to a synergistic bactericidal effect. nih.gov This dual targeting of critical, but distinct, steps in cell wall maintenance and division overwhelms the bacterial cell's ability to compensate, resulting in enhanced antimicrobial activity. nih.gov This principle explains the potent synergistic effects observed when amdinocillin is combined with agents like ceftriaxone, which binds well to both PBP2 and PBP3, or with combinations of amdinocillin and a PBP3-specific agent. nih.gov

This molecular-level synergy has been demonstrated to be effective in treating a range of Gram-negative bacterial infections and forms a promising strategy for combination therapy. nih.gov

Metabolic and Degradation Pathway Elucidation of Amdinocillin Non Human, Non Clinical Context

Identification of Metabolic Transformations of Amdinocillin in In Vitro Systems and Non-Human Biological Models

The primary metabolic transformation of the orally administered prodrug, amdinocillin pivoxil, is its rapid hydrolysis to the active form, amdinocillin (also known as mecillinam). This conversion is efficiently catalyzed by esterases present in the liver and intestinal mucosa. This enzymatic cleavage of the pivoxil ester is essential for the systemic availability of the active antibiotic.

While the formation of amdinocillin from its prodrug is well-established, detailed information regarding the subsequent metabolic transformations of amdinocillin itself in in vitro systems, such as liver microsomes or hepatocytes, and in non-human animal models is not extensively documented in publicly available scientific literature. The majority of amdinocillin is excreted unchanged in the urine, suggesting that it is not subject to extensive metabolism. However, minor metabolic pathways may exist.

Role of Deuterium (B1214612) Labeling in Tracing Metabolic Fates and Metabolite Identification

The use of isotopically labeled compounds, such as the hypothetical Amdinocillin-d12, is a powerful technique in drug metabolism studies. While no specific studies utilizing Amdinocillin-d12 have been identified in the reviewed literature, the principles of its application can be described.

Deuterium labeling provides a distinct mass signature that allows for the differentiation of the drug and its metabolites from endogenous compounds in complex biological matrices when analyzed by mass spectrometry. This technique, known as stable isotope labeling, is instrumental in:

Tracing Metabolic Fates: By introducing a deuterated version of the drug, researchers can track its distribution and transformation within a biological system. The deuterium atoms act as a "tag," enabling the identification of all molecular species derived from the parent drug.

Metabolite Identification: The mass shift introduced by the deuterium atoms simplifies the identification of potential metabolites. In a mass spectrum, the parent drug and its metabolites will appear as doublets, with a mass difference corresponding to the number of deuterium atoms. This allows for the rapid and confident identification of drug-related material.

The strategic placement of deuterium atoms on the amdinocillin molecule can also provide insights into the mechanisms of metabolic reactions. If a carbon-deuterium bond is broken during a metabolic reaction, a kinetic isotope effect may be observed, providing clues about the rate-limiting step of the transformation.

Characterization of Key Metabolites and Their Chemical Structures

As previously noted, specific in vitro or non-human in vivo metabolic transformation products of amdinocillin, beyond its formation from amdinocillin pivoxil, are not well-characterized in the available literature. The primary route of elimination is renal excretion of the unchanged drug.

However, based on the known degradation pathways of other β-lactam antibiotics, it is plausible that minor metabolic transformations could involve hydrolysis of the β-lactam ring, leading to the formation of penicilloic acid derivatives. The exact structures of such metabolites in a biological context remain to be elucidated.

Chemical Stability and Forced Degradation Studies (e.g., hydrolysis, oxidation, photolysis)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for identifying potential degradation products that could arise during storage or administration.

The most significant degradation pathway for amdinocillin is hydrolysis, particularly of the strained β-lactam ring. The hydrolysis of amdinocillin (mecillinam) in aqueous solution has been studied across a range of pH values. The degradation is both acid- and base-catalyzed.

Key degradation products identified from the hydrolysis of mecillinam (B1665348) include:

(6R)-6-Formamidopenicillanic acid: A key degradation product.

Epimers: Both mecillinam and its degradation products can undergo reversible epimerization in basic solutions.

The degradation pattern of amdinocillin becomes more complex with increasing pH. While specific studies on the oxidative and photolytic degradation of amdinocillin are limited, it is known that the β-lactam ring is susceptible to oxidation. Photodegradation studies on similar antibiotics, such as amoxicillin, have shown that exposure to UV light can lead to the formation of various degradation products.

Kinetic Analysis of Degradation Pathways and Product Formation

The degradation of amdinocillin via hydrolysis follows pseudo-first-order kinetics. The rate of degradation is highly dependent on pH and temperature. The table below summarizes the key degradation products of amdinocillin identified under hydrolytic stress.

| Degradation Condition | Key Degradation Products |

| Acidic Hydrolysis | Opening of the β-lactam ring to form penicilloic acid derivatives |

| Basic Hydrolysis | (6R)-6-Formamidopenicillanic acid, various epimers |

This table is based on the known degradation pathways of mecillinam (amdinocillin) and related penicillins.

Influence of Deuterium Labeling on Degradation Rates and Mechanisms

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). Specifically, the replacement of a hydrogen atom with a deuterium atom at a position involved in the rate-determining step of a reaction can lead to a slower reaction rate. This is because the carbon-deuterium bond is stronger and has a lower vibrational frequency than the carbon-hydrogen bond, requiring more energy to break.

In the context of amdinocillin degradation, if the cleavage of a C-H bond is involved in the rate-limiting step of a degradation pathway, then Amdinocillin-d12 would be expected to degrade more slowly than its non-deuterated counterpart. For hydrolysis of the β-lactam ring, if proton transfer is part of the rate-determining step, a solvent isotope effect can be observed when the reaction is carried out in deuterium oxide (D₂O) instead of water.

Studies on other penicillins have shown that the hydrolysis of the β-lactam ring exhibits a solvent isotope effect, indicating the involvement of proton transfer in the transition state. Therefore, it is plausible that the degradation of Amdinocillin-d12 would be slower than amdinocillin, potentially enhancing its stability. However, without experimental data on Amdinocillin-d12, this remains a theoretical consideration based on established principles of chemical kinetics.

Research Applications and Innovations of Amdinocillin D12

Amdinocillin-d12 as a Certified Reference Standard in Analytical Chemistry and Metabolomics Research

Amdinocillin-d12 serves as a high-purity certified reference standard (CRS) essential for ensuring the accuracy, precision, and reliability of analytical measurements. cymitquimica.com In analytical chemistry, particularly in quantitative analysis using mass spectrometry, stable isotope-labeled (SIL) compounds like Amdinocillin-d12 are invaluable. Its primary application is as an internal standard for the quantification of amdinocillin in complex biological matrices such as plasma, urine, and tissue samples. acs.org Because Amdinocillin-d12 is chemically identical to amdinocillin but has a higher mass due to the deuterium (B1214612) atoms, it co-elutes with the unlabeled analyte during chromatographic separation but is distinguishable by the mass spectrometer. This allows for precise correction of variations in sample preparation and instrument response, leading to highly accurate quantification.

In the field of metabolomics, which involves the comprehensive study of small molecules (metabolites) in biological systems, Amdinocillin-d12 is crucial for targeted analysis. sigmaaldrich.comcmbio.io Metabolomics research provides a detailed snapshot of the physiological state of an organism and can reveal the biochemical impact of a drug. sigmaaldrich.com When studying the metabolic fate of amdinocillin or its effect on cellular metabolic pathways, Amdinocillin-d12 enables researchers to accurately measure the concentration of the parent drug and its potential metabolites. cmbio.io This is fundamental for building a complete picture of the drug's interaction with the host and its microbiome. cmbio.io The use of such standards is a cornerstone of developing robust and reproducible metabolomics workflows, from sample preparation to data analysis. sigmaaldrich.com

Below is a table detailing the typical specifications for Amdinocillin-d12 as a certified reference standard. schd-shimadzu.comschd-shimadzu.com

| Property | Specification | Significance in Research |

| Chemical Formula | C₁₅H₁₁D₁₂N₃O₃S | Deuterium labeling provides a distinct mass signature for use as an internal standard. |

| Molecular Weight | 337.50 g/mol | Higher mass than the unlabeled compound (Amdinocillin), allowing for differentiation in mass spectrometry. schd-shimadzu.commedchemexpress.com |

| Chemical Purity | ≥ 98% | High purity ensures that analytical measurements are not confounded by impurities. schd-shimadzu.comschd-shimadzu.com |

| Isotopic Enrichment | ≥ 98% Deuterium | High isotopic enrichment minimizes signal overlap from the unlabeled analyte, enhancing quantification accuracy. schd-shimadzu.comschd-shimadzu.com |

Applications in Preclinical Pharmacokinetic and Biodistribution Studies in Animal Models

In preclinical research, Amdinocillin-d12 is a powerful tool for conducting pharmacokinetic (PK) and biodistribution studies in animal models. vmrcindia.com These studies are critical for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by an organism. medwinpublishers.com The use of a stable isotope-labeled compound like Amdinocillin-d12 provides a robust methodology for tracing the drug's path through the body, distinguishing it from any endogenous compounds or the unlabeled drug if administered concurrently. medchemexpress.commedchemexpress.com

The methodology for these studies involves administering Amdinocillin-d12 to animal models such as mice, rats, or rabbits. vmrcindia.comnih.gov At various time points, biological samples (e.g., blood, plasma, specific tissues, and excreta) are collected. Analytical techniques, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are then used to quantify the concentration of Amdinocillin-d12 and its metabolites. This allows for the precise determination of key PK parameters, such as bioavailability, half-life, clearance rate, and volume of distribution. vmrcindia.com

Biodistribution studies, which can be performed ex vivo on dissected tissues or sometimes with advanced imaging techniques, reveal the extent to which the compound penetrates specific organs and tissues. minervaimaging.comnih.gov Using Amdinocillin-d12 for tracing is crucial for defining the tissue-specific accumulation of the drug, which helps in understanding its potential sites of action and off-target accumulation. researchgate.netnih.gov This methodological approach, focused on compound tracing, is fundamental to the preclinical evaluation of new drug candidates. ugd.edu.mk

The table below outlines typical preclinical studies where a labeled compound like Amdinocillin-d12 is methodologically indispensable.

| Study Type | Objective | Role of Amdinocillin-d12 (Methodology) | Animal Models |

| Single-Dose Pharmacokinetics | To determine basic PK parameters after one administration. vmrcindia.com | Acts as a tracer to accurately quantify drug concentration over time in plasma. | Rats, Mice, Rabbits vmrcindia.commedwinpublishers.com |

| Multiple-Dose Pharmacokinetics | To assess drug accumulation and steady-state concentration. vmrcindia.com | Allows for precise measurement of drug levels after repeated administrations to model accumulation. | Rats, Mice vmrcindia.com |

| Bioavailability/Bioequivalence | To compare the absorption rate and extent of different formulations or administration routes. medwinpublishers.com | Provides an exact measure of the systemically available drug, enabling direct comparison between study arms. | Dogs, Rats, Rabbits medwinpublishers.com |

| Tissue Distribution | To determine the concentration of the drug in various organs and tissues. vmrcindia.comnih.gov | Enables quantification of the compound in tissue homogenates, identifying target and off-target organ exposure. nih.govresearchgate.net | Mice, Rats nih.gov |

Development of Quantitative Assays for Research Biomarkers Related to Amdinocillin Action or Resistance Mechanisms

Amdinocillin-d12 is instrumental in the development of precise quantitative assays for biomarkers associated with amdinocillin's mechanism of action and bacterial resistance. Amdinocillin primarily acts by specifically inhibiting Penicillin-Binding Protein 2 (PBP2), which is involved in the elongation of the bacterial cell wall. drugbank.com Resistance to amdinocillin can emerge through various genetic mutations. nih.govnih.gov For instance, mutations in the cysB gene, which regulates cysteine biosynthesis, are a significant mechanism of amdinocillin resistance in clinical isolates of Escherichia coli. nih.govnih.gov

Researchers can develop highly sensitive and specific quantitative assays, such as those based on LC-MS/MS, to measure biomarkers that signal these actions or resistance pathways. In this context, Amdinocillin-d12 serves as an indispensable internal standard. For example, a targeted proteomics assay could be designed to quantify the expression level of PBP2 or other proteins affected by amdinocillin treatment. Similarly, a metabolomics assay could measure changes in metabolites within the cysteine biosynthesis pathway or other metabolic shifts linked to resistance. medrxiv.orgmdpi.com The inclusion of Amdinocillin-d12 ensures that the measurements of these low-abundance biomarkers are accurate and reproducible.

These research assays are not for direct clinical diagnosis but are vital tools for exploring the molecular basis of antibiotic efficacy and failure. They can be used to screen for new resistance mechanisms, understand the fitness cost of resistance mutations, and evaluate the activity of amdinocillin in combination with other agents designed to overcome resistance. researchgate.net

The following table connects known amdinocillin resistance mechanisms to potential research biomarkers that could be quantified using assays developed with Amdinocillin-d12.

| Mechanism of Action/Resistance | Potential Research Biomarker | Role of Quantitative Assay |

| Inhibition of PBP2 | PBP2 protein levels or activity | To study the direct target engagement of amdinocillin in susceptible vs. resistant strains. |

| Mutations in cysB Gene | Metabolites in the cysteine pathway (e.g., cysteine, glutathione) nih.gov | To investigate the metabolic consequences of cysB inactivation and its link to the resistance phenotype. nih.gov |

| Upregulation of the Stringent Response | Guanosine (B1672433) tetraphosphate (B8577671) and pentaphosphate (ppGpp) | To quantify the level of the stringent response, a known factor in resistance to some β-lactams. nih.gov |

| Changes in Cell Morphology | Cell wall components (e.g., specific muropeptides) | To analyze alterations in peptidoglycan structure resulting from PBP2 inhibition or bypass mechanisms. asm.org |

| Efflux Pump Overexpression | Efflux pump proteins | To measure changes in the expression of pumps that may contribute to reduced intracellular drug concentration. |

Innovative Uses of Deuterium Labeling for Mechanistic Insights Beyond Amdinocillin

The use of deuterium labeling, as seen in Amdinocillin-d12, extends to providing profound mechanistic insights into enzyme function and inhibition, particularly in β-lactam research. A key principle exploited is the Kinetic Isotope Effect (KIE), where the substitution of hydrogen with the heavier isotope deuterium can alter the rate of a chemical reaction if the C-H bond is broken or its vibrational environment changes during the rate-determining step. nih.govacs.orgmdpi.com

In the study of β-lactamases, the enzymes responsible for much of the resistance to β-lactam antibiotics, KIEs are a powerful tool. By synthesizing β-lactam substrates with deuterium at specific positions, researchers can probe the transition state of the hydrolysis reaction catalyzed by these enzymes. nih.govacs.org For example, an inverse KIE (a reaction rate that is faster with deuterium) can indicate a change in hybridization from sp² to sp³ at a carbonyl carbon, which is characteristic of the formation of a tetrahedral intermediate during acylation. nih.govacs.org Such studies have provided kinetic support for the proposed mechanisms of different classes of β-lactamases, helping to elucidate the roles of specific amino acid residues and the movement of protons during catalysis. nasjournal.org.ng

Beyond KIEs, deuterium is used in other advanced biophysical techniques. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) monitors the rate at which backbone amide hydrogens exchange with deuterium from the solvent (D₂O). nih.gov This rate is dependent on solvent accessibility and hydrogen bonding. HDX-MS can be used to study the conformational dynamics of proteins like β-lactamases upon binding to inhibitors, revealing allosteric changes and providing insights into the mechanism of inhibition that can guide the design of new drugs. nih.gov These innovative applications of deuterium labeling are crucial for fundamental research into antibiotic action and resistance. chemrxiv.orgosti.gov

The table below summarizes these advanced applications of deuterium labeling in β-lactam research.

| Technique | Principle | Application in β-Lactam Research |

| Kinetic Isotope Effect (KIE) Studies | The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, which can change reaction rates. nih.govacs.org | Elucidating the transition states and rate-limiting steps of β-lactamase-catalyzed hydrolysis. nih.govacs.orgnasjournal.org.ng |

| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Measures the rate of exchange of protein amide hydrogens with solvent deuterium, reporting on protein conformation and dynamics. nih.gov | Mapping inhibitor binding sites on β-lactamases and identifying changes in protein flexibility upon binding. nih.gov |

| Neutron Crystallography | Deuterium scatters neutrons differently than hydrogen, allowing its position in a crystal structure to be precisely located. | Determining the exact positions of hydrogen/deuterium atoms and protons in enzyme active sites to clarify catalytic mechanisms. osti.gov |

| Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Metabolic incorporation of labeled amino acids into proteins for quantitative proteomics. | Quantifying changes in the proteome of bacteria in response to β-lactam treatment, including the expression of resistance-related proteins. |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Methodological Advancements Enabled by Amdinocillin-d12 Research

The primary academic contribution of Amdinocillin-d12, a deuterium-labeled stable isotope of Amdinocillin (Mecillinam), lies in its role as a critical tool for enhancing the precision and reliability of analytical and metabolic research. thalesnano.commedchemexpress.com Its application has led to significant methodological advancements, particularly in quantitative analysis.

The most prominent contribution is its use as an internal standard in mass spectrometry (MS) based analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). pharmaffiliates.comresolvemass.ca In these applications, a known quantity of Amdinocillin-d12 is added to a sample. Because it is chemically identical to the non-labeled Amdinocillin but has a different mass, it can be distinguished by the detector. This allows for precise quantification of the native compound by correcting for variations in sample preparation and instrument response, a technique known as isotope dilution. researchgate.net

Key contributions include:

Enhanced Pharmacokinetic Studies: Deuterated compounds like Amdinocillin-d12 are invaluable for accurately tracing the absorption, distribution, metabolism, and excretion (ADME) of the parent drug. thalesnano.com The stable isotope label allows researchers to follow the molecule and its metabolites through biological systems without the complications of radioactive tracers. medchemexpress.com

Improved Bioanalytical Method Validation: The use of Amdinocillin-d12 as an internal standard is crucial for validating analytical methods for regulatory submissions, ensuring that measurements of the drug in biological matrices are accurate and reproducible. pharmaffiliates.com

Metabolite Identification: Stable isotope labeling helps in tracking metabolic pathways and identifying novel metabolites of Amdinocillin.

These contributions have advanced the methodological rigor of studies involving Amdinocillin, providing more reliable data for understanding its behavior in biological systems.

Unexplored Avenues for Deuterated Amdinocillin in Chemical Biology and Antimicrobial Research

While currently utilized primarily as an analytical standard, Amdinocillin-d12 holds significant untapped potential for fundamental research in chemical biology and antimicrobial science.

In Chemical Biology: A major unexplored avenue is the use of Amdinocillin-d12 in advanced biophysical studies to probe its unique mechanism of action. Amdinocillin specifically targets Penicillin-Binding Protein 2 (PBP2), unlike many other β-lactam antibiotics that target PBP1 and PBP3. drugbank.comnih.govnih.gov Site-specific isotopic labeling enables the use of powerful analytical techniques to study these interactions in detail.

NMR Spectroscopy: Deuterium (B1214612) labeling can be used in Nuclear Magnetic Resonance (NMR) studies to simplify complex spectra and provide valuable information about the molecular structure and dynamics of the Amdinocillin-PBP2 complex. thalesnano.com

Isotope-Edited Infrared Spectroscopy: Following methodologies developed for other labeled β-lactams, Amdinocillin-d12 could be used with isotope-edited IR difference spectroscopy to investigate the specific molecular interactions and conformational changes that occur upon binding to PBP2. nih.govchemrxiv.org This could reveal the precise chemical origins of its binding specificity and antibacterial action.

In Antimicrobial Research:

Mechanisms of Resistance: Research has demonstrated that deuterium labeling of bacterial lipids can be used with mass spectrometry to rapidly assess antimicrobial susceptibility by monitoring new growth. frontiersin.org Amdinocillin-d12 could be employed in similar assays to investigate how bacteria adapt their cell wall synthesis in response to the drug and to study the emergence of resistance in real-time.

Kinetic Isotope Effect (KIE): The replacement of hydrogen with deuterium can sometimes alter the rate of chemical reactions, including metabolic breakdown. Investigating the KIE of Amdinocillin-d12 could determine if deuteration enhances its metabolic stability. pharmaffiliates.com While Amdinocillin is relatively stable, this line of inquiry could provide a basis for developing "heavy drugs" with improved pharmacokinetic profiles.

Synergy and Drug Combinations: Amdinocillin exhibits marked synergy with other β-lactams against many Gram-negative bacteria. nih.govnih.gov Isotope-labeled versions could be used to mechanistically deconvolve the synergistic action by simultaneously tracking the metabolic fate and target engagement of both drugs in a combination therapy scenario.

Methodological Advancements in Isotopic Labeling and Analytical Techniques for Complex Chemical Compounds.

The research and application of compounds like Amdinocillin-d12 are underpinned by broader advancements in how complex molecules are isotopically labeled and analyzed.

Advancements in Isotopic Labeling: The synthesis of deuterated compounds has evolved from challenging, low-yield processes to more streamlined and efficient methods.

| Labeling Method | Description | Advantages | Key Applications |

| Catalytic H-D Exchange | Involves exposing a compound to a deuterium source, such as deuterium oxide (D₂O), at high temperatures and pressures in the presence of a catalyst to exchange hydrogen for deuterium. ansto.gov.au | Can achieve high levels of deuteration for whole molecules or precursors. | Generation of perdeuterated materials for various research applications. |

| Continuous Flow Deuteration | Modern laboratory instruments can generate high-purity deuterium gas from the electrolysis of D₂O, which is then used in a continuous flow reactor for hydrogenation/deuteration reactions. thalesnano.com | Effortless, rapid, and produces high-purity labeled compounds without the need for high-pressure gas cylinders. thalesnano.com | Streamlined synthesis of deuterated molecules in research and development settings. |

| Biosynthetic Incorporation | Utilizes cellular machinery to incorporate isotopically labeled precursors into a final natural product. For example, labeled L-cysteine has been used to produce ¹³C-labeled penicillins. nih.govchemrxiv.org | Allows for highly site-specific labeling in chemically complex molecules that are difficult to synthesize chemically. nih.gov | Production of labeled natural products for detailed biophysical studies. chemrxiv.org |

Advancements in Analytical Techniques: The ability to analyze isotopically labeled compounds with high precision is critical. While MS and NMR remain foundational, new techniques are emerging.

| Analytical Technique | Application for Labeled Compounds | Methodological Advancement |

| LC-MS/MS | The gold standard for quantitative bioanalysis using deuterated internal standards. pharmaffiliates.comresearchgate.net | Provides high sensitivity and selectivity, allowing for accurate drug quantification in complex biological matrices like plasma and tissue. researchgate.net |

| NMR Spectroscopy | Used for chemical structure determination and studying molecular interactions. thalesnano.comansto.gov.au | Isotopic labeling (e.g., ¹³C, ¹⁵N, ²H) simplifies spectra and enables advanced experiments to probe protein-ligand binding sites and dynamics. nih.gov |

| Isotope-Edited IR Spectroscopy | Measures vibrational frequency shifts caused by isotopic substitution to probe specific chemical bonds. nih.govchemrxiv.org | Allows for the direct observation of the chemical environment around the label, providing insights into binding and catalysis in enzyme-antibiotic interactions. chemrxiv.org |

| MALDI-TOF Mass Spectrometry | Used to analyze deuterium incorporation into bacterial components (e.g., lipids) as a measure of metabolic activity and growth. frontiersin.org | Enables rapid and direct assessment of antimicrobial susceptibility, offering a potential alternative to slow, culture-based methods. frontiersin.org |

These evolving methodologies in labeling and analysis continue to expand the research possibilities for complex deuterated molecules like Amdinocillin-d12, pushing the boundaries of chemical biology and pharmaceutical science.

Q & A

Q. How can researchers critically evaluate the clinical relevance of Amdinocillin-d12’s extended half-life in preclinical models?

- Methodological Answer : Conduct allometric scaling to predict human pharmacokinetics, adjusting for species-specific metabolic rates. Perform sensitivity analyses on key parameters (e.g., renal clearance, protein binding). Contrast results with deuterated drugs in clinical trials, highlighting translational caveats in the discussion .

Methodological Guidance from Evidence

- Data Presentation : Include processed data in the main text (e.g., kinetic plots) and raw datasets in appendices .

- Error Analysis : Classify errors as random (e.g., pipetting variability) or systematic (e.g., calibration drift), proposing mitigation strategies like automation or dual-column validation .

- Literature Comparison : Use citation matrices to contextualize findings against prior studies, noting divergences in methodology or conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.